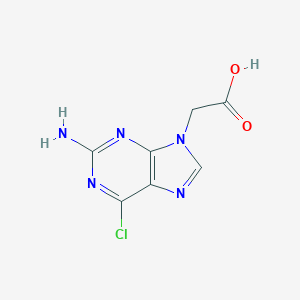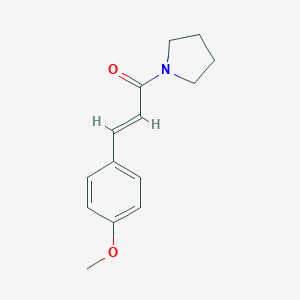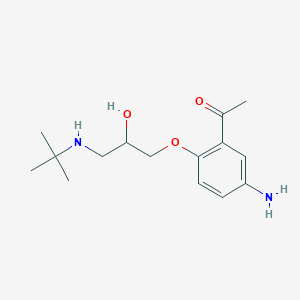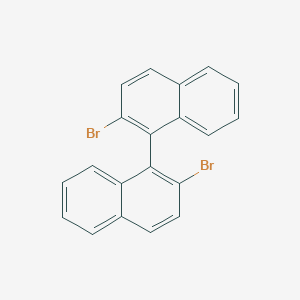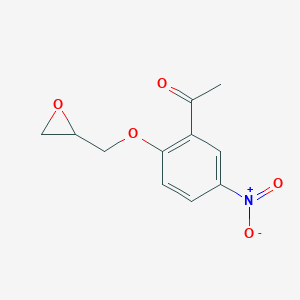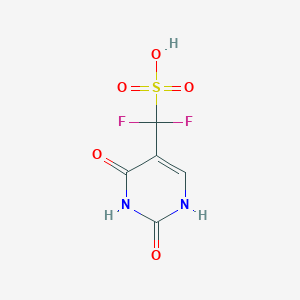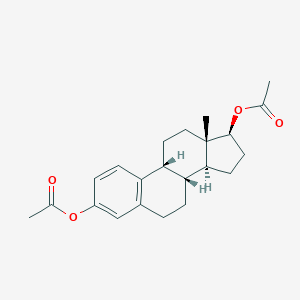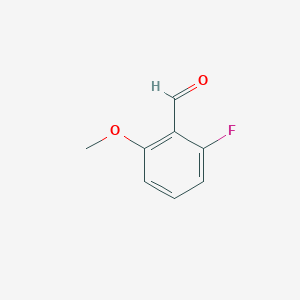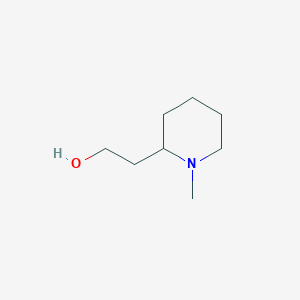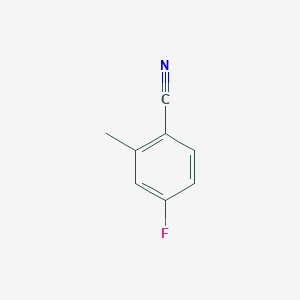
4-Fluoro-2-méthylbenzonitrile
Vue d'ensemble
Description
4-Fluoro-2-methylbenzonitrile is an organic compound with the molecular formula C8H6FN . It is a white to light yellow crystalline powder and is used as an organic intermediate, particularly in pharmaceutical synthesis .
Molecular Structure Analysis
The molecular structure of 4-Fluoro-2-methylbenzonitrile consists of a benzene ring with a fluorine atom and a methyl group attached at the 4- and 2-positions, respectively, and a nitrile group attached at the 1-position .Physical and Chemical Properties Analysis
4-Fluoro-2-methylbenzonitrile is a solid at 20°C . It has a melting point of 65.0-75.0°C . The compound is white to cream in color and can take the form of crystals, powder, or lumps .Applications De Recherche Scientifique
Intermédiaire pharmaceutique pour la synthèse de la trélagliptine
4-Fluoro-2-méthylbenzonitrile: est utilisé comme intermédiaire dans la synthèse de la trélagliptine, un inhibiteur de la dipeptidyl peptidase-IV (DPP-IV) . La trélagliptine est utilisée dans le traitement du diabète de type II et est administrée sous forme de sel succinate. Le procédé de préparation évite l'utilisation de réactifs toxiques et de solvants à point d'ébullition élevé, ce qui le rend commercialement viable et respectueux de l'environnement .
Colorants à fluorescence retardée activée thermiquement (TADF)
Ce composé est un ingrédient clé dans la synthèse des colorants TADF. Le TADF est un phénomène utilisé dans les diodes électroluminescentes organiques (OLED) et d'autres applications photophysiques. Le groupe méthyle dans le This compound améliore la stabilité thermique des émetteurs TADF, contribuant à leur haute efficacité et à leur rendement quantique .
Recherche sur les OLED
Dans la recherche sur les OLED, le This compound est utilisé pour synthétiser des émetteurs présentant des caractéristiques de fluorescence retardée activée thermiquement. Ces émetteurs présentent une efficacité de courant, une efficacité de puissance et une efficacité quantique externe exceptionnelles, ce qui les rend prometteurs pour les dispositifs OLED de prochaine génération .
Découverte de médicaments
Le rôle du composé s'étend à la découverte de médicaments, où il sert de brique de base pour les principes actifs pharmaceutiques (API). Sa structure fluorée est particulièrement utile dans le développement de nouveaux médicaments, offrant de multiples groupes fonctionnels pour une synthèse facile .
Industrie agrochimique
Bien que non mentionné directement pour le This compound, des benzonitriles fluorés similaires sont des intermédiaires importants dans l'industrie agrochimique. Ils sont utilisés pour produire des pesticides et des herbicides, ce qui indique des applications potentielles pour le This compound dans ce domaine également .
Safety and Hazards
4-Fluoro-2-methylbenzonitrile is classified as harmful if swallowed, in contact with skin, or if inhaled. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area .
Propriétés
IUPAC Name |
4-fluoro-2-methylbenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6FN/c1-6-4-8(9)3-2-7(6)5-10/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJBXUIUJKPOZLV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30396948 | |
| Record name | 4-Fluoro-2-methylbenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30396948 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
147754-12-9 | |
| Record name | 4-Fluoro-2-methylbenzonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=147754-12-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Fluoro-2-methylbenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30396948 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of 4-Fluoro-2-methylbenzonitrile in the synthesis of Trelagliptin Succinate, and what synthetic challenges are associated with its use?
A1: 4-Fluoro-2-methylbenzonitrile serves as a key starting material in the multi-step synthesis of Trelagliptin Succinate. [, ] Specifically, it undergoes a bromination reaction to yield 2-bromomethyl-4-fluorobenzonitrile, which subsequently reacts with 6-chloro-3-methyluracil. [, ] This reaction sequence ultimately leads to the formation of the dihydropyrimidine core structure found in Trelagliptin.
Q2: Have any specific catalysts been identified that improve the synthesis of Trelagliptin Succinate using 4-Fluoro-2-methylbenzonitrile?
A2: Yes, research indicates that adding catalysts like diethyl phosphite, dimethyl phosphite, or diphenyl phosphite during the reaction of 2-bromomethyl-4-fluorobenzonitrile (derived from 4-Fluoro-2-methylbenzonitrile) with 6-chloro-3-methyluracil significantly enhances the process. [] These catalysts enable a higher yield of the desired product with increased purity, eliminating the need for isolating and purifying the intermediate 2-bromomethyl-4-fluorobenzonitrile. This streamlined approach is advantageous for industrial-scale production due to reduced cost and complexity.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


